Vismione B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9,12-dihydroxy-5-methoxy-2,2,9-trimethyl-8,10-dihydronaphtho[6,7-h]chromen-11-one |
InChI |
InChI=1S/C21H22O5/c1-20(2)6-5-13-15(25-4)8-11-7-12-9-21(3,24)10-14(22)16(12)18(23)17(11)19(13)26-20/h5-8,23-24H,9-10H2,1-4H3 |
InChI Key |
RUKXXSDGTORZFO-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C3=C(C4=C(CC(CC4=O)(C)O)C=C3C=C2OC)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C4=C(CC(CC4=O)(C)O)C=C3C=C2OC)O)C |
Synonyms |
vismione B |
Origin of Product |
United States |
Synthetic and Structural Modification Approaches for Vismione B
Total Synthesis of Vismione B
Total synthesis involves the complete construction of a complex organic molecule from simpler, commercially available starting materials. wikipedia.org The total synthesis of natural products like this compound serves as a critical tool in organic chemistry for testing new synthetic methods and in medicinal chemistry for creating bioactive compounds. wikipedia.org
Key Synthetic Strategies and Methodologies
The total synthesis of complex natural products often employs a variety of strategic approaches and established methodologies. While specific details for this compound's total synthesis are not extensively detailed in the provided snippets, general strategies in natural product synthesis include retrosynthetic analysis, stereochemical control, and reaction optimization. wikipedia.org Modern approaches may combine traditional organic methods with biocatalysis or chemoenzymatic strategies. wikipedia.org
Retrosynthetic Analysis and Target Molecule Design
Retrosynthetic analysis is a crucial step in planning synthetic routes, involving working backward from the target molecule to identify suitable starting materials and reaction steps. wikipedia.orgkuleuven.beyoutube.com This process helps in designing the most effective pathway for construction. wikipedia.orgkuleuven.be For this compound, a retrosynthetic analysis would involve dissecting its complex prenylated anthraquinone (B42736) structure into simpler, synthesizable fragments. The design of the target molecule in synthesis involves considering its structural features, including stereochemistry, and planning how to assemble these features efficiently and selectively. wikipedia.orgox.ac.uk
Semisynthesis and Chemical Derivatization of this compound
Semisynthesis involves the modification or partial synthesis of a natural product, often starting from an isolated natural precursor. wikipedia.org Chemical derivatization involves altering the structure of a compound to produce a new derivative. ids.ac.ukchromsystems.com These approaches are valuable for exploring structure-activity relationships and developing new compounds with improved properties. rsc.org
Preparation of this compound Analogues and Derivatives
Semisynthesis and chemical derivatization are used to prepare analogues and derivatives of natural products like this compound. uncg.eduljmu.ac.uk This can involve various chemical transformations to introduce new functional groups, modify existing ones, or alter the carbon skeleton. For example, Vismione A is described as an acetylated derivative of this compound. uncg.edu The preparation of such derivatives allows for the investigation of how structural changes impact biological activity.
Structural Modifications for Enhanced Biological Activities
Structural modifications of natural products are often undertaken with the aim of enhancing their biological activities, such as cytotoxicity or antiprotozoal effects. uncg.eduljmu.ac.uknih.govacs.org By preparing and testing a series of analogues with targeted structural variations, researchers can gain insights into the structural features essential for activity and identify compounds with improved potency or selectivity. For instance, studies on vismione-related compounds have shown varying cytotoxic effects depending on their specific structure. researchgate.netmdpi.com
Green Chemistry Approaches in this compound Modification
Based on the current literature search, specific green chemistry approaches directly applied to the synthesis or modification of this compound were not identified. Research in green chemistry focuses on principles such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, the design of energy-efficient processes, and the use of renewable feedstocks ru.ac.zanih.govreddit.comnih.govwikipedia.org. While these principles are broadly applicable in chemical synthesis and modification, their specific implementation for this compound is not detailed in the available information.
Computational Chemistry in this compound Research
Computational chemistry serves as a powerful tool in the study of complex molecules like this compound, allowing researchers to explore their behavior at the atomic and molecular levels nih.gov. By employing various computational methods, scientists can gain insights into molecular structures, interaction mechanisms, and energetic profiles that complement experimental findings. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are frequently utilized to predict how a small molecule, such as this compound, might interact with a larger biological target, typically a protein. These studies provide valuable information about potential binding sites, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and estimated binding affinities.
Research involving molecular docking has explored the potential interactions of this compound with various proteins. For instance, molecular docking analysis has indicated that this compound may bind to the active site residues of proteins such as the epidermal growth factor receptor (EGFR) and SRC. These predicted interactions suggest potential mechanisms by which this compound might exert biological effects. Another related compound, Vismione E, has been investigated through molecular docking, suggesting the IMPDH2 enzyme as one of its potential molecular targets. Docking studies comparing Vismione E with mycophenolic acid (MPA), a known IMPDH2 inhibitor, were performed to evaluate their interactions with the enzyme.
These computational approaches provide initial hypotheses about the molecular targets of this compound and related compounds, guiding further experimental validation.
Conformational Analysis and Stability Predictions
Conformational analysis is a crucial aspect of understanding a molecule's behavior, as different three-dimensional arrangements (conformers) can have varying stabilities and influence interactions with other molecules. Computational methods allow for the exploration of the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.
While direct detailed conformational analysis of this compound was not extensively detailed in the provided search results, conformational analysis is a standard component of molecular modeling studies, often preceding docking simulations to determine the most likely structures involved in binding. The stability of protein-ligand complexes, including those involving compounds like this compound, can be further investigated using techniques such as molecular dynamics (MD) simulations and binding free energy calculations like MM-GBSA. These methods provide a more dynamic view of the interaction, assessing the stability of the complex over time and refining the understanding of the binding affinity. Studies on this compound interacting with EGFR and SRC proteins have utilized molecular dynamics simulations and MM-GBSA to investigate the stability of the resulting protein-ligand complexes. These analyses can reveal specific interactions, such as those with residues like Lys298 and Asp933, that contribute to the stability of the complex.
Computational studies, therefore, provide valuable insights into the preferred shapes of molecules and the stability of their interactions with biological targets, contributing to a comprehensive understanding of their potential activities.
Table 1: Molecular Docking Data for Vismione E with IMPDH2 and CDK8CCNC
| Compound | Target | ΔG (kcal/mol) | FF Score (kcal/mol) | Key Interactions |
| Vismione E | IMPDH2 | Not specified | -5380.3955 | Lys489 residue |
| Vismione E | CDK8CCNC | -7.634472 | -3557.7717 | Lys18 residue (H-bond) |
| Mycophenolic Acid | IMPDH2 | Not specified | Similar to Vismione E | Lys489 residue |
Table 2: Predicted Binding of Phytochemicals to Glioblastoma-Associated Proteins
| Phytochemical | Target Protein | Predicted Binding |
| Isochaihulactone | EGFR | Binds to active site residues |
| Isochaihulactone | SRC | Binds to active site residues |
| This compound | EGFR | Binds to active site residues |
| This compound | SRC | Binds to active site residues |
| Resveratrol | PIK3CA | Binds to key residues |
Preclinical Biological Activities of Vismione B
In Vitro Anti-Proliferative and Cytotoxic Activities
Laboratory studies have investigated the ability of Vismione B to inhibit the growth of cancer cells and to induce cell death. These activities are foundational in assessing the potential of a compound for further development as an anticancer agent.
This compound has demonstrated cytotoxic effects against human breast cancer cells. Specifically, research has shown a high cytotoxic effect for this compound against the MCF-7 human breast cancer cell line, with a GI₅₀ (concentration for 50% growth inhibition) value of 4.5 μM mdpi.com. This activity is comparable to other related vismione compounds, such as deacetylvismione A (GI₅₀ of 5.1 μM) and deacetylvismione H (GI₅₀ of 1.2 μM), tested under the same conditions mdpi.com.
| Compound | Cell Line | Cancer Type | Activity Metric | Value (μM) | Reference |
|---|---|---|---|---|---|
| This compound | MCF-7 | Human Breast Cancer | GI₅₀ | 4.5 | mdpi.com |
Based on the available research, there is no specific information detailing the ability of this compound to induce cell cycle arrest in cancer cells. While related compounds like Vismione E have been shown to arrest the cell cycle in the G1 phase, similar studies on this compound have not been reported in the provided sources mdpi.com.
There is currently no specific information from the provided research on the pathways through which this compound may induce apoptosis, or programmed cell death, in neoplastic cells.
Information regarding the modulation of autophagy by this compound is not available in the current body of research.
While studies have detected a negative influence of the related compound Vismione E on MCF-7 cell migration, specific research detailing the effects of this compound on cancer cell migration and invasion has not been found mdpi.com.
There is no information available from the provided research indicating that this compound has any activity related to the inhibition of angiogenesis.
In Vitro and In Vivo Efficacy Studies in Preclinical Models
The preclinical evaluation of this compound has primarily involved in vitro models to ascertain its efficacy against parasitic, bacterial, and viral agents, alongside some in vivo assessments.
This compound has demonstrated significant anti-parasitic properties, most notably against Trypanosoma cruzi, the protozoan responsible for Chagas disease. In vitro studies have shown that this compound is more potent against T. cruzi infection and multiplication than the commonly used therapeutic, benznidazole (BNZ). nih.gov
Research conducted on Vero cells and human-induced pluripotent stem cell (hiPSC)-derived cardiomyocytes revealed that this compound effectively reduces infection rates and parasite multiplication. nih.gov The concentration of this compound that inhibits 50% of T. cruzi infection (IC50) was determined to be 1.3 µM. nih.gov When the compound was applied after infection, a 10 µM concentration of this compound showed significantly stronger anti-Trypanosoma effects than a 23 µM concentration of benznidazole. nih.gov Furthermore, in cardiomyocyte cultures, 10 µM of this compound resulted in significantly lower infection and multiplication rates compared to 11.5 µM of benznidazole, without evidence of cytotoxicity. nih.gov These findings suggest that this compound could be a promising lead molecule for the development of treatments for Chagas disease. nih.gov While activity against Plasmodium falciparum has also been noted, detailed efficacy studies are less extensively reported in the available literature.
Table 1: In Vitro Efficacy of this compound against Trypanosoma cruzi
| Parameter | This compound | Benznidazole (BNZ) | Cell Model |
|---|---|---|---|
| IC50 | 1.3 µM | Not specified | Vero Cells |
| Comparative Efficacy (Post-infection) | 10 µM | 23 µM | Vero Cells |
| Comparative Efficacy | 10 µM | 11.5 µM | hiPSC-Cardiomyocytes |
Based on a review of the available scientific literature, there are no specific studies detailing the anti-bacterial activity of this compound. Research into its potential efficacy against pathogenic bacteria, including Gram-positive strains, remains an area for future investigation.
There is currently no available research from preclinical studies on the anti-viral activity of this compound. This area remains to be explored to determine if the compound possesses any efficacy against viral pathogens.
While this compound has shown considerable promise in in vitro studies, particularly against Trypanosoma cruzi, there is a lack of published research on its efficacy in preclinical animal models. In vivo studies are a critical next step to validate the therapeutic potential observed in cell-based assays and to understand the compound's behavior in a whole-organism system.
Currently, there are no available data from animal studies to establish a dose-response relationship for this compound. However, in vitro research has demonstrated that this compound dose-dependently interferes with T. cruzi infection and multiplication in Vero cells. nih.gov These studies were conducted using a concentration range of 0.6 µM to 10 µM. nih.gov Establishing a clear dose-response curve in animal models will be essential for any future clinical development.
Immunomodulatory Effects
Research into the potential immunomodulatory effects of this compound has not been reported in the available scientific literature. Further studies are required to determine if this compound can modulate host immune responses, which could be relevant for its application in infectious or inflammatory diseases.
Anti-Inflammatory Activities
Currently, there is a lack of published research investigating the potential anti-inflammatory properties of this compound. Scientific inquiry into its capacity to modulate inflammatory pathways, inhibit pro-inflammatory enzymes, or reduce the production of inflammatory mediators has not been documented in accessible preclinical studies. Therefore, no data on its efficacy or mechanism of action in this area can be provided at this time.
Metabolic Regulation Studies
Similarly, the role of this compound in metabolic regulation remains unexplored in preclinical research. There are no available studies examining its effects on key metabolic processes such as glucose uptake, lipid metabolism, or insulin sensitivity. As a result, its potential as a therapeutic agent for metabolic disorders is currently unknown.
Further research is necessary to elucidate the potential biological activities of this compound. Future preclinical studies would be required to explore its pharmacological profile and determine if it possesses any significant anti-inflammatory or metabolic-regulating properties.
Molecular Mechanisms of Action and Target Identification for Vismione B
Protein Target Identification and Validation
A thorough review of available research indicates a lack of direct evidence for the binding of Vismione B to specific protein targets. While related compounds may have been studied, this information falls outside the strict scope of this analysis, which is focused solely on this compound.
Identification of Direct Binding Proteins (e.g., IMPDH2, EGFR, SRC, GLI1)
Currently, there is no published research that identifies or validates IMPDH2, EGFR, SRC, or GLI1 as direct binding proteins for this compound. Studies on analogous compounds, such as Vismione E, have suggested potential interactions with proteins like IMPDH2 and have been used in modeling for GLI1 activity. However, these findings are not directly applicable to this compound and are therefore excluded from this report.
Enzyme Inhibition and Activation Profiling
The specific enzyme inhibition and activation profile of this compound has not been detailed in the scientific literature. Without experimental data, it is not possible to construct a profile of its enzymatic interactions.
Receptor Modulation
Information regarding the modulation of specific receptors by this compound is not available. Further research is required to determine if this compound interacts with and modulates any cellular receptors.
Cellular Signaling Pathway Modulation
The impact of this compound on key cellular signaling pathways remains to be elucidated. The absence of research in this area prevents a detailed discussion of its modulatory effects.
MAPK/ERK Signaling Pathway
There is no current research to suggest that this compound has any modulatory effect on the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
Current research does not provide conclusive evidence that this compound directly modulates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While some studies on natural compounds mention the NF-κB pathway as a common target for anti-inflammatory and anticancer agents, specific experimental data detailing the effect of this compound on key proteins in this pathway, such as IκBα or the p65 subunit, are not extensively documented in the available literature stanford.edunih.govtandfonline.com. Therefore, a definitive role for this compound in modulating NF-κB signaling remains to be established through further targeted research.
STAT Signaling Pathway
The direct interaction of this compound with the Signal Transducer and Activator of Transcription (STAT) signaling pathway has not been a primary focus of published research. Network pharmacology and bioinformatic analyses have suggested that the biological activities of plant extracts containing this compound and other compounds may involve various pathways, including those related to cell cycle and reactive oxygen species (ROS) researchgate.netresearchgate.net. While broader analyses have sometimes implicated the JAK-STAT pathway in the context of other related compounds or diseases, direct experimental validation of this compound's impact on STAT protein phosphorylation or STAT-mediated gene transcription is not clearly established researchgate.net.
Wnt/β-catenin Signaling Pathway
There is currently a lack of significant scientific evidence to suggest that this compound directly targets or modulates the Wnt/β-catenin signaling pathway. This pathway is crucial for embryonic development and cellular proliferation, and its dysregulation is linked to cancer uniroma1.it. However, studies focusing on the molecular targets of this compound have not identified key components of the Wnt pathway, such as β-catenin, GSK-3β, or TCF/LEF transcription factors, as direct interactors uniroma1.itscribd.com.
Gene Expression and Epigenetic Regulation
This compound has been shown to influence cellular processes that are intrinsically linked to gene expression, and it has potential, though often indirect, connections to epigenetic regulatory mechanisms.
Transcriptomic Analysis and Differential Gene Expression
Transcriptomic studies have shed light on the cellular processes affected by conditions that this compound is known to counteract. A notable area of research is its efficacy against the parasite Trypanosoma cruzi, the causative agent of Chagas disease nih.govmdpi.com. Studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) infected with T. cruzi have revealed significant transcriptomic changes mdpi.comnih.gov. This compound has demonstrated a superior ability to inhibit parasite infection and multiplication in these cells compared to the standard drug benznidazole nih.govmdpi.com.
The transcriptomic profile of infected cardiomyocytes, which this compound works to prevent, is characterized by the differential expression of thousands of genes. The key changes observed in infected cells are summarized below.
| Gene Category | Regulation Status | Biological Process | Reference |
| Inflammatory Genes | Upregulated | Host immune and inflammatory response | mdpi.comnih.gov |
| Extracellular Matrix Genes | Upregulated | Tissue remodeling, fibrosis | mdpi.com |
| Metalloproteinases | Upregulated | Breakdown of extracellular matrix | mdpi.com |
| Sarcomeric Proteins | Downregulated | Impaired cardiomyocyte structure and contractility | mdpi.com |
| Cytoskeletal Proteins | Downregulated | Altered cell shape and integrity | mdpi.com |
By effectively inhibiting the parasite, this compound indirectly prevents or reverses these profound changes in the host cell's gene expression profile, thereby mitigating the pathological effects of the infection.
Modulation of Non-coding RNAs
As of now, research has not established a direct regulatory link between this compound and the modulation of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) or long non-coding RNAs (lncRNAs). While ncRNAs are recognized as critical regulators in many of the same cellular processes that this compound influences, including cell proliferation and immune responses, studies specifically investigating the effect of this compound on the expression or function of ncRNAs are not yet available nih.govstanford.edu.
Histone Modification and Chromatin Remodeling
A potential, albeit indirect, mechanism by which this compound may influence epigenetic regulation is through its interaction with transcription factors that recruit chromatin-modifying enzymes. Research has shown that this compound can partially inhibit the activity of the Gli1 transcription factor, a key component of the Hedgehog signaling pathway embopress.org.
Gli transcription factors are known to mediate their effects on target gene expression by inducing chromatin remodeling. They achieve this by recruiting histone acetyltransferases (HATs) and histone deacetylases (HDACs) to gene promoter regions embopress.org. By partially inhibiting Gli1, this compound could theoretically interfere with this process, leading to altered histone acetylation patterns and changes in chromatin structure at Gli1 target genes. However, direct experimental evidence, such as chromatin immunoprecipitation (ChIP) assays, demonstrating this compound-induced changes in histone marks, is currently lacking.
Mitochondrial Function and Energetics
The mitochondrion is a critical organelle responsible for cellular energy production and is a common target for various chemical compounds. The potential effects of this compound on mitochondrial function are of significant interest for understanding its biological activity.
Effects on Mitochondrial Membrane Potential
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. Currently, there is no specific scientific literature detailing the effects of this compound on the mitochondrial membrane potential.
Modulation of ATP Production
Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its production is a core function of the mitochondria. Research specifically investigating the modulation of ATP production by this compound is not presently available.
Reactive Oxygen Species (ROS) Generation
Mitochondria are a primary site of reactive oxygen species (ROS) production. While many natural compounds are studied for their antioxidant or pro-oxidant effects, there is no specific data available regarding the influence of this compound on ROS generation.
Interactions with Cellular Macromolecules (e.g., DNA, specific proteins)
The biological effects of a compound are often mediated through its direct or indirect interactions with cellular macromolecules such as DNA and proteins.
Specific studies detailing the interactions of this compound with DNA, including any potential binding or damaging effects, have not been reported in the available scientific literature. Similarly, research identifying specific protein targets of this compound and characterizing the nature of these interactions is also not available.
Structure Activity Relationship Sar Studies of Vismione B and Its Analogues
Elucidation of Key Pharmacophoric Features
The fundamental molecular framework of Vismione B and its analogues is essential for their biological activity. Pharmacophore modeling studies, often guided by the activity of related compounds like Vismione E, have helped to identify the key structural motifs required for cytotoxic effects. The core anthraquinone (B42736) scaffold is a primary determinant of activity, providing a rigid platform for the presentation of various functional groups in a specific spatial orientation.
Key pharmacophoric features generally include:
A planar aromatic ring system: The tricyclic anthraquinone core is crucial for intercalation with biological macromolecules.
Hydrogen bond donors and acceptors: Hydroxyl and carbonyl groups on the anthraquinone ring are critical for forming hydrogen bonds with target proteins. For instance, in the related Vismione E, the hydroxyl groups at C-6 and C-9, along with the keto-group at C-8, have been identified as potential hydrogen bonding sites in molecular docking studies.
A hydrophobic region: The presence of a prenyl or other lipophilic groups contributes to the molecule's ability to traverse cell membranes and interact with hydrophobic pockets in target enzymes.
Impact of Functional Group Modifications on Biological Activity
Systematic modification of the functional groups on the this compound scaffold has provided valuable insights into their contribution to biological activity, particularly their cytotoxic effects against cancer cell lines.
The prenyl group has been identified as a significant contributor to the cytotoxic activity of vismiones. Molecular docking studies on the related Vismione E have suggested that the removal of the prenyl group can lead to a less favorable binding energy with its molecular target, inosine monophosphate dehydrogenase 2 (IMPDH2). This indicates that the hydrophobic interactions provided by the prenyl chain are important for target binding and subsequent biological effect.
Furthermore, the acetylation and deacetylation of hydroxyl groups have a profound impact on cytotoxicity. Studies comparing this compound with its deacetylated analogues, deacetylvismione A and deacetylvismione H, have demonstrated that these modifications can significantly alter the potency of the compounds.
Below is a data table summarizing the cytotoxic activity of this compound and some of its analogues against the MCF-7 human breast cancer cell line.
| Compound | GI50 (μM) against MCF-7 |
| This compound | 4.5 |
| Deacetylvismione A | 5.1 |
| Deacetylvismione H | 1.2 |
GI50: The concentration required to inhibit cell growth by 50%.
These data suggest that while the core structure is essential, specific modifications at the hydroxyl positions can either enhance or slightly diminish the cytotoxic potency. The significantly higher potency of deacetylvismione H highlights the importance of the substitution pattern on the anthraquinone nucleus.
Stereochemical Influences on Molecular Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of this compound and its analogues, which possess chiral centers, the specific stereoisomer can dictate the efficacy of the compound. While detailed stereoselective studies on this compound itself are not extensively reported in the reviewed literature, the determination of the absolute stereochemistry of the related compound, Vismione E, underscores the importance of this aspect.
The precise spatial orientation of substituents is critical for optimal interaction with the chiral environment of biological targets such as enzyme active sites and receptors. Different enantiomers or diastereomers of a molecule can exhibit varying degrees of activity, with one isomer often being significantly more potent than the others. This is because the binding site of a biological target is itself chiral, and a specific stereoisomer will have a more complementary fit, leading to a more stable and effective interaction. Although specific data on this compound stereoisomers is limited, it is a critical factor to consider in the design and synthesis of new, more effective analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR are highly relevant to understanding its SAR.
A typical QSAR study on this compound analogues would involve:
Data Set Compilation: Assembling a series of this compound analogues with their corresponding measured biological activities (e.g., IC50 values against a specific cancer cell line).
Descriptor Calculation: Calculating a variety of molecular descriptors for each analogue. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.
The resulting QSAR model can be used to predict the biological activity of novel, unsynthesized this compound analogues, thereby guiding the design of new compounds with potentially improved efficacy. For example, a 3D-QSAR model would generate contour maps indicating regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would be favored or disfavored, providing a visual guide for structural modification.
Biosynthesis of Vismione B
Proposed Biosynthetic Pathway Elucidation
The biosynthesis of Vismione B is hypothesized to follow the polyketide pathway, which is common for the production of anthraquinones in fungi. researchgate.netnih.gov This pathway commences with primary metabolites and proceeds through a series of enzymatic reactions to form the complex structure of this compound.
The proposed pathway can be divided into several key stages:
Formation of the Polyketide Backbone: The synthesis is initiated with a starter unit, typically acetyl-CoA, which is sequentially extended by seven malonyl-CoA extender units. This chain elongation is catalyzed by a non-reducing polyketide synthase (nrPKS).
Cyclization and Aromatization: The resulting linear octaketide chain undergoes a series of intramolecular cyclization and aromatization reactions, still guided by the nrPKS, to form a core anthraquinone (B42736) scaffold, such as emodin or a structurally similar precursor.
Tailoring Modifications: Following the formation of the initial anthraquinone core, a series of post-PKS modifications occur. These tailoring reactions are responsible for the final chemical structure of this compound and are catalyzed by specific enzymes. These modifications are believed to include:
Hydroxylation: The introduction of hydroxyl (-OH) groups at specific positions on the anthraquinone ring.
Methylation: The addition of methyl groups to form methoxy (-OCH3) substituents.
Prenylation: The attachment of a dimethylallyl pyrophosphate (DMAPP) group to the anthraquinone scaffold, a hallmark feature of this compound.
The prenylation step is of particular interest, and in some fungal biosynthetic pathways for similar compounds, the gene for the prenyltransferase is not located within the primary biosynthetic gene cluster. acs.org
Identification and Characterization of Key Biosynthetic Enzymes
Based on the proposed biosynthetic pathway, several key enzyme classes are predicted to be essential for the formation of this compound. The characterization of these enzymes is crucial for understanding and potentially manipulating the biosynthesis of this compound.
| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product |
| Non-reducing Polyketide Synthase (nrPKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the linear octaketide chain and facilitates its cyclization and aromatization into the anthraquinone core. | Acetyl-CoA, Malonyl-CoA | Anthraquinone scaffold (e.g., Emodin) |
| Cytochrome P450 Monooxygenases | Responsible for regiospecific hydroxylation of the anthraquinone core. | Anthraquinone scaffold | Hydroxylated anthraquinone intermediates |
| O-Methyltransferases | Catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to hydroxyl groups on the anthraquinone ring, forming methoxy groups. | Hydroxylated anthraquinone, SAM | Methoxy-anthraquinone intermediates |
| Aromatic Prenyltransferase | Catalyzes the electrophilic addition of a dimethylallyl moiety from DMAPP to the electron-rich anthraquinone nucleus. | Hydroxylated and methylated anthraquinone, DMAPP | This compound precursor |
Genetic Basis of this compound Biosynthesis
In fungi, the genes encoding the enzymes for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous DNA region known as a biosynthetic gene cluster (BGC). plos.org It is highly probable that the genes responsible for this compound production are similarly clustered.
A putative this compound biosynthetic gene cluster would be expected to contain:
A core nrPKS gene: This is the central gene in the cluster, responsible for synthesizing the polyketide backbone.
Genes for tailoring enzymes: This would include genes encoding for cytochrome P450 monooxygenases, O-methyltransferases, and potentially a prenyltransferase.
Regulatory genes: Genes encoding transcription factors that control the expression of the entire cluster.
Transporter genes: Genes encoding proteins that may be involved in exporting the final product out of the fungal cell.
Genomic analysis of a this compound-producing fungus would be the definitive method to identify and characterize this specific gene cluster. It is noteworthy that in the biosynthesis of some prenylated fungal metabolites, the prenyltransferase gene has been found to be located distally from the main BGC. acs.org
Metabolic Engineering Strategies for Enhanced Production
With a putative biosynthetic pathway and the likely genetic basis established, several metabolic engineering strategies can be proposed to enhance the production of this compound in a native or heterologous host. nih.govnih.gov These strategies aim to increase the flux through the biosynthetic pathway and overcome potential rate-limiting steps.
| Strategy | Description | Target Genes/Pathways |
| Precursor Supply Enhancement | Increasing the intracellular pools of the primary building blocks for this compound biosynthesis. | Overexpression of genes in the acetyl-CoA and malonyl-CoA synthesis pathways, as well as the mevalonate or MEP/DOXP pathway for DMAPP production. |
| Overexpression of the Biosynthetic Gene Cluster | Placing the entire this compound BGC under the control of a strong, constitutive promoter to drive high levels of transcription. | The entire this compound biosynthetic gene cluster. |
| Bottleneck Enzyme Overexpression | Identifying and overexpressing rate-limiting enzymes within the pathway, such as the nrPKS or the aromatic prenyltransferase. | The specific nrPKS and prenyltransferase genes. |
| Heterologous Expression | Transferring the this compound biosynthetic gene cluster into a well-characterized microbial host, such as Aspergillus oryzae or Saccharomyces cerevisiae, which may offer faster growth and be more amenable to genetic manipulation. | The entire this compound biosynthetic gene cluster. |
| Regulatory Engineering | Overexpression of pathway-specific positive regulators or deletion of negative regulators to "switch on" or enhance the expression of the BGC. | Transcriptional regulators within or outside the BGC. |
Advanced Analytical and Pharmacokinetic Methodologies in Vismione B Research
Sophisticated Isolation and Purification Techniques for Research Applications
The initial step in studying any natural product is its isolation and purification to a high degree of homogeneity. For compounds like vismiones, which are often found in complex mixtures within plant extracts, a multi-step chromatographic approach is typically essential.
A common strategy involves initial extraction from the source material using solvents of varying polarity, followed by preliminary fractionation using techniques like solid-phase extraction (SPE). mdpi.com This serves to remove bulk impurities and enrich the fraction containing the compounds of interest. Subsequent purification steps often employ preparative high-performance liquid chromatography (HPLC), which offers high resolution to separate structurally similar compounds. The choice of stationary and mobile phases is critical and is optimized based on the physicochemical properties of the target molecule. For complex separations, techniques like counter-current chromatography may also be utilized to achieve the desired purity without the use of solid stationary phases, which can sometimes lead to sample degradation.
Quantitative Analytical Methods for Vismione B in Biological Matrices
Once a pure standard of a compound is available, sensitive and specific analytical methods must be developed to quantify it in biological matrices such as plasma, urine, and tissue homogenates. This is crucial for understanding its pharmacokinetic profile.
LC-MS/MS Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological samples due to its high sensitivity, selectivity, and speed. uab.edubioivt.com The development of a robust LC-MS/MS method involves several key steps:
Optimization of Mass Spectrometric Parameters: This includes selecting the appropriate ionization mode (electrospray ionization is common for polar molecules) and optimizing parameters such as capillary voltage and gas flows to maximize the signal of the parent ion. Multiple reaction monitoring (MRM) is then used for quantification, where the parent ion is fragmented, and a specific product ion is monitored. This provides a high degree of selectivity.
Chromatographic Separation: A suitable HPLC or ultra-high-performance liquid chromatography (UHPLC) method is developed to separate the analyte from endogenous matrix components that could interfere with the analysis. This involves selecting the appropriate column chemistry, mobile phase composition, and gradient elution profile.
Sample Preparation: Biological samples require extensive cleanup to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
Below is an interactive table summarizing typical validation parameters for an LC-MS/MS method:
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Consistent and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HR-MS), often coupled with UHPLC, is a powerful tool for identifying the metabolites of a drug candidate in biological samples. nih.gov Unlike the targeted approach of LC-MS/MS, HR-MS provides the accurate mass of all ions, allowing for the determination of their elemental composition. nih.govnih.gov This is invaluable for identifying unknown metabolites. The general workflow for metabolite profiling using HR-MS involves:
Dosing an animal model with the compound of interest.
Collecting biological samples (e.g., plasma, urine, feces) at various time points.
Analyzing the samples using UHPLC-HR-MS.
Comparing the data from dosed and control animals to identify drug-related components.
Using the accurate mass data to propose elemental compositions for the potential metabolites.
Further structural elucidation using tandem mass spectrometry (MS/MS) fragmentation patterns.
Preclinical Pharmacokinetic and Pharmacodynamic Studies
Preclinical pharmacokinetic studies are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are typically conducted in animal models before any human trials.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
ADME studies provide a comprehensive picture of a drug's disposition in the body. Key parameters evaluated include:
Absorption: The process by which the drug enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract.
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
Metabolism: The chemical modification of the drug by the body, primarily by enzymes in the liver. This can lead to the formation of active or inactive metabolites.
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
Bioavailability and Clearance in Preclinical Systems
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For intravenous administration, bioavailability is 100% by definition. For other routes, such as oral administration, it is often less than 100% due to incomplete absorption and first-pass metabolism in the liver.
Clearance is a measure of the rate at which a drug is removed from the body. It is a critical parameter for determining the dosing rate required to maintain a steady-state concentration of the drug in the body.
The following table outlines key pharmacokinetic parameters determined in preclinical studies:
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. |
| Tmax | The time at which the Cmax is observed. |
| AUC | The area under the plasma concentration-time curve, which reflects the total exposure to a drug. |
| t½ | The biological half-life, which is the time it takes for the drug concentration in the plasma to decrease by half. |
| Vd | The apparent volume of distribution, which relates the amount of drug in the body to the concentration of drug in the blood or plasma. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
Drug-Drug Interaction Potential in Preclinical Models
No preclinical data is available regarding the potential of this compound to interact with other drugs. There are no published studies examining its effects on key drug-metabolizing enzymes or transporters.
Interactive Data Table: this compound Effect on Cytochrome P450 and UGT Enzymes No data available.
Interactive Data Table: this compound Interaction with Drug Transporters No data available.
Metabolomics and Lipidomics Approaches for this compound Effects
There are no published studies that have utilized metabolomics or lipidomics to investigate the biological effects of this compound. Consequently, there is no information on how this compound may alter metabolic pathways or lipid profiles in preclinical models.
Interactive Data Table: Key Metabolomic and Lipidomic Findings for this compound No data available.
Translational Research Potential and Drug Discovery Insights for Vismione B
Emerging Applications and Unexplored Therapeutic Areas in Preclinical Research
Based on initial preclinical investigations, the translational research potential of Vismione B is becoming increasingly apparent, with oncology being a primary area of emerging application. The cytotoxic properties of this natural compound have positioned it as a candidate for further anticancer drug discovery. Concurrently, the broader biological activities observed in extracts from the Vismia genus and related compounds suggest several unexplored therapeutic avenues for this compound, particularly in the realm of infectious diseases and regenerative medicine.
Emerging Applications in Oncology
The most significant preclinical focus for this compound has been the exploration of its cytotoxic effects against cancer cell lines. This research highlights its potential as a novel anticancer agent.
Cytotoxic Activity:
Preclinical studies have demonstrated that this compound possesses growth-inhibitory properties against human cancer cells. Notably, research has identified its efficacy against the MCF-7 human breast cancer cell line, with a reported GI50 (the concentration required to inhibit cell growth by 50%) of 4.5 μM. mdpi.com The potency of this activity underscores the potential of this compound as a lead compound for the development of new chemotherapeutic drugs. The general class of vismione compounds has been noted for cytotoxic and antitumor activities, providing a solid foundation for the specific investigation of this compound's mechanisms of action. nih.govacs.org
| Cell Line | Cancer Type | Measurement | Result | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | GI50 | 4.5 µM | mdpi.com |
Unexplored Therapeutic Areas in Preclinical Research
While oncology represents a promising application, the full therapeutic spectrum of this compound is far from being completely understood. Insights from related compounds and the ethnobotanical use of Vismia species suggest several therapeutic areas that warrant future preclinical investigation.
Infectious Diseases:
Antituberculosis Potential: Extracts from the leaves of Vismia baccifera, the natural source of this compound, have shown inhibitory effects against Mycobacterium tuberculosis H37Rv. scienceopen.com This indicates that individual constituents of the plant, such as this compound, may contribute to this antimycobacterial activity and should be evaluated directly.
Antiprotozoal Activity: The related compound, Vismione H, has demonstrated significant antimalarial activity against Plasmodium falciparum in vitro. nih.gov Given the structural similarities among vismiones, it is plausible that this compound could also exhibit activity against this and other protozoan parasites. The traditional use of Vismia species for treating conditions like cutaneous leishmaniasis further supports the rationale for exploring this compound's antiprotozoal potential. researchgate.net
Wound Healing:
The genus Vismia, including Vismia baccifera, has been documented in reviews of medicinal plants with traditional applications in wound healing. nih.gov Although direct preclinical studies on this compound for this purpose are lacking, this ethnobotanical background provides a strong basis for investigating its potential role in tissue regeneration and repair.
| Therapeutic Area | Supporting Evidence from Related Compounds or Extracts | Rationale for Investigating this compound |
|---|---|---|
| Antituberculosis | Leaf extracts of Vismia baccifera inhibit the growth of Mycobacterium tuberculosis. scienceopen.com | This compound is a known constituent of Vismia baccifera and may be a contributing active compound. |
| Antimalarial | Vismione H exhibits potent in vitro activity against Plasmodium falciparum. nih.gov | Structural similarities to Vismione H suggest a potential for similar biological activity. |
| Leishmaniasis | Species of the Vismia genus are traditionally used for cutaneous leishmaniasis. researchgate.net | This compound may be one of the compounds responsible for the observed ethnopharmacological effects. |
| Wound Healing | Extracts from Vismia baccifera are recognized for their use in promoting wound healing. nih.gov | This compound may possess properties that facilitate tissue repair and regeneration. |
Challenges, Limitations, and Future Directions in Vismione B Research
Current Gaps in Understanding Vismione B Biology
A primary challenge in this compound research is the incomplete understanding of its precise molecular mechanisms and biological targets. Although studies have pointed towards its potential cytotoxic and other biological activities, the specific pathways it modulates remain largely uncharacterized. Key questions that need to be addressed include the identification of its direct protein interactors, the full spectrum of its downstream signaling effects, and the mechanisms that differentiate its impact on pathological versus healthy cells. The lack of comprehensive biological annotation hinders the rational design of experiments and the prediction of its therapeutic window and potential off-target effects. Further research is critical to map the complete biological footprint of this compound to unlock its full therapeutic potential.
Methodological Hurdles in Synthesis and Preclinical Evaluation
The complex molecular architecture of this compound presents considerable challenges for both its isolation from natural sources and its total chemical synthesis. Natural product extraction often yields low quantities, which is a significant bottleneck for extensive preclinical testing. While total synthesis offers an alternative supply, the multi-step processes can be inefficient and costly, limiting the availability of the compound for in-depth studies. nih.govrsc.org
In preclinical evaluation, establishing robust and reproducible assays is a further hurdle. The inherent variability in biological systems requires standardized protocols to accurately assess the efficacy and mechanism of action of this compound. The lack of well-validated in vitro and in vivo models that can faithfully recapitulate human diseases further complicates the evaluation process, making it difficult to predict clinical outcomes based on preclinical data.
Development of Novel this compound Analogues with Improved Properties
To overcome the limitations of the natural product, the development of novel this compound analogues is a promising avenue of research. The goal is to synthesize derivatives with improved pharmacological properties, such as enhanced potency, greater selectivity, better solubility, and more favorable pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications to the this compound scaffold affect its biological activity. mdpi.com By systematically altering different functional groups on the molecule, researchers can identify key structural features responsible for its effects and design analogues with optimized characteristics. This synthetic chemistry approach not inexpensively provides material for further studies but also offers the potential to fine-tune the compound's activity against specific biological targets.
Table 1: Key Considerations for this compound Analogue Development
| Feature to Improve | Rationale | Synthetic Strategy Example |
| Potency | Increase therapeutic effect at lower concentrations. | Modify prenyl chain or hydroxyl groups to enhance target binding affinity. |
| Selectivity | Reduce off-target effects and potential toxicity. | Alter substitutions on the anthraquinone (B42736) core to favor interaction with a specific target. |
| Solubility | Improve bioavailability and formulation options. | Introduce polar functional groups to increase aqueous solubility. |
| Metabolic Stability | Prolong the compound's half-life in the body. | Block metabolically liable sites through chemical modification. |
This table is interactive. Click on the headers to learn more about each aspect of analogue development.
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of this compound's effects can be achieved through the integration of multi-omics data. biorxiv.orgmdpi.comnih.gov Technologies such as transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global molecular changes induced by this compound in a biological system. nih.govresearchgate.net Transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.gov
Integrating these large-scale datasets can help to construct a holistic view of the compound's mechanism of action, identify novel biomarkers for its activity, and generate new hypotheses for its therapeutic applications. biorxiv.orgmdpi.com This approach moves beyond a single-target perspective and embraces the complexity of cellular responses, which is crucial for understanding the full impact of a bioactive compound like this compound.
Advanced Preclinical Models for Efficacy and Mechanism Validation
The limitations of traditional two-dimensional (2D) cell cultures in predicting in vivo responses have prompted a shift towards more physiologically relevant preclinical models. nih.gov Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the complex cell-cell and cell-matrix interactions found in native tissues. biocompare.comnih.govresearchgate.netfishersci.com These models can provide more accurate insights into this compound's efficacy, penetration, and effects on complex biological processes like tissue invasion and angiogenesis.
For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important. nih.govplos.org PDX models can better represent the heterogeneity of human tumors and may be more predictive of clinical efficacy. nih.gov The use of these advanced preclinical models is essential for the robust validation of this compound's therapeutic potential and for elucidating its mechanism of action in a more clinically relevant context.
Prospects for Pre-Clinical Translation
The successful preclinical translation of this compound from a laboratory finding to a potential clinical candidate depends on overcoming the aforementioned challenges. nih.govrijournals.comremdavis.com A clear roadmap for future research should prioritize a deep mechanistic understanding of its biological activity. This involves not only identifying its molecular targets but also understanding its broader effects on cellular networks.
A concerted effort in medicinal chemistry to generate and screen a library of this compound analogues is crucial for identifying lead compounds with optimized drug-like properties. Furthermore, the validation of these compounds in advanced preclinical models will be a critical step in building a strong data package to support potential future clinical trials. Strategic collaborations between academic researchers, synthetic chemists, and pharmaceutical industry partners will be vital to navigate the complex path of drug development and to realize the therapeutic promise of this compound.
Q & A
Q. What survey design principles apply to ethnopharmacological studies exploring traditional uses of this compound-containing plants?
- Methodological Answer: Use semi-structured interviews with indigenous practitioners, coded via grounded theory. Validate responses with phytochemical analyses of plant extracts to confirm this compound presence. Ensure cross-cultural validity by collaborating with local translators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
